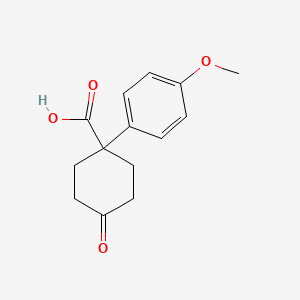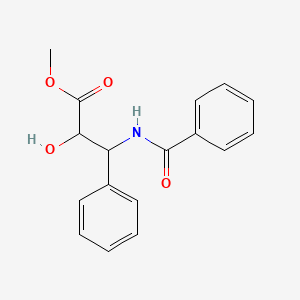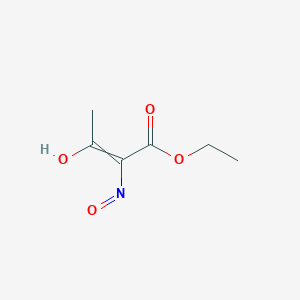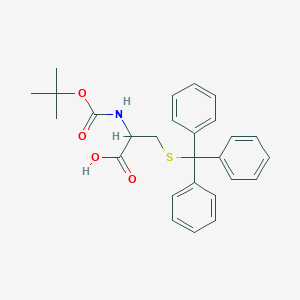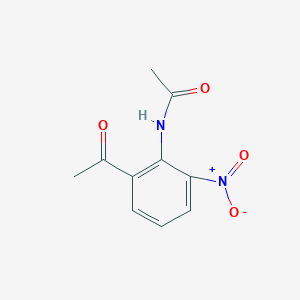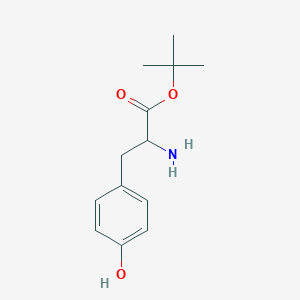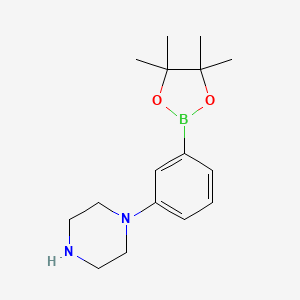
Ethyl 3-(pyrrolidin-3-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(pyrrolidin-3-YL)propanoate is a chemical compound with the molecular formula C9H17NO2 . It is a liquid at room temperature . The compound has a molecular weight of 171.24 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as Ethyl 3-(pyrrolidin-3-YL)propanoate, can be achieved through various methods. One common method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The choice of method depends on the specific requirements of the synthesis, such as the desired yield and the available starting materials .Molecular Structure Analysis
The molecular structure of Ethyl 3-(pyrrolidin-3-YL)propanoate can be represented by the InChI code: 1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3-(pyrrolidin-3-YL)propanoate is a liquid at room temperature . It has a molecular weight of 171.24 . Other physical and chemical properties, such as melting point, boiling point, and density, are not explicitly mentioned in the search results.Safety And Hazards
The safety information for Ethyl 3-(pyrrolidin-3-YL)propanoate indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Zukünftige Richtungen
Pyrrolidine derivatives, such as Ethyl 3-(pyrrolidin-3-YL)propanoate, are of great interest in drug discovery due to their versatile scaffold, which allows efficient exploration of the pharmacophore space . Future research may focus on designing new pyrrolidine compounds with different biological profiles .
Eigenschaften
CAS-Nummer |
748797-09-3 |
|---|---|
Produktname |
Ethyl 3-(pyrrolidin-3-YL)propanoate |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
ethyl 3-pyrrolidin-3-ylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
GJAJJYCKXBUKIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1CCNC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methanol](/img/structure/B8817134.png)
![Bicyclo[3.1.0]hexan-2-ol](/img/structure/B8817142.png)
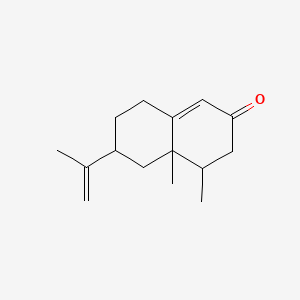
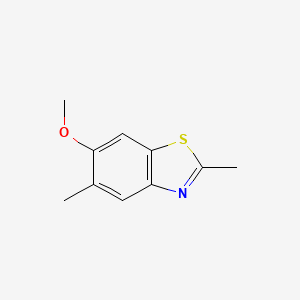
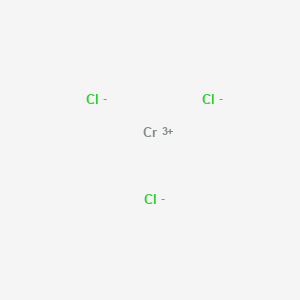
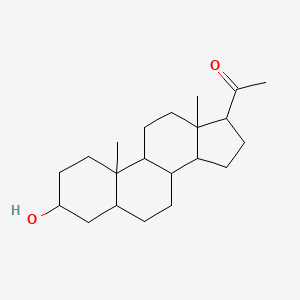
![8-Chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B8817168.png)
